molecular formula C15H12BrIN2O3 B6074470 N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-hydroxy-2-phenylacetohydrazide

N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-hydroxy-2-phenylacetohydrazide

Cat. No. B6074470
M. Wt: 475.08 g/mol
InChI Key: RIQMAEJWSXOWLD-QGMBQPNBSA-N
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Description

N'-(5-bromo-2-hydroxy-3-iodobenzylidene)-2-hydroxy-2-phenylacetohydrazide, commonly known as BHPI, is a chemical compound that has been extensively studied in scientific research. BHPI has been shown to possess various biological activities, making it a promising candidate for several applications.

Mechanism of Action

BHPI's mechanism of action is still not fully understood. However, it has been suggested that BHPI exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, BHPI has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
BHPI has been shown to possess various biochemical and physiological effects. For example, BHPI has been shown to induce cell cycle arrest and apoptosis in cancer cells. BHPI has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activation of nuclear factor kappa B (NF-κB), which plays a crucial role in inflammation.

Advantages and Limitations for Lab Experiments

BHPI has several advantages for lab experiments. BHPI is relatively easy to synthesize, and its purity can be easily determined using standard analytical techniques. Additionally, BHPI has been shown to possess various biological activities, making it a promising candidate for several applications. However, BHPI also has some limitations. For example, BHPI's mechanism of action is still not fully understood, which makes it challenging to optimize its biological activity. Additionally, BHPI's stability under different experimental conditions needs to be further investigated.

Future Directions

BHPI has several potential future directions. For example, BHPI's anti-cancer activity needs to be further investigated in animal models and clinical trials. Additionally, BHPI's mechanism of action needs to be further elucidated to optimize its biological activity. BHPI's antibacterial activity also needs to be further investigated to determine its potential as an antibacterial agent. Finally, BHPI's stability and toxicity need to be further investigated to determine its potential as a drug candidate.
Conclusion:
In conclusion, BHPI is a promising chemical compound that has been extensively studied in scientific research. BHPI possesses various biological activities, including anti-cancer, anti-inflammatory, and antibacterial activities. BHPI's mechanism of action is still not fully understood, which presents a challenge for optimizing its biological activity. However, BHPI's potential for several applications makes it a promising candidate for future research.

Synthesis Methods

BHPI can be synthesized through a simple one-pot reaction between 5-bromo-2-hydroxy-3-iodobenzaldehyde and 2-hydroxy-2-phenylacetohydrazide in the presence of a base. The reaction yields a yellow crystalline product with a purity of over 95%.

Scientific Research Applications

BHPI has been shown to possess various biological activities, making it a promising candidate for several applications. BHPI has been studied for its anti-cancer activity and has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. BHPI has also been studied for its anti-inflammatory activity, where it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, BHPI has been studied for its antibacterial activity, where it has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrIN2O3/c16-11-6-10(13(20)12(17)7-11)8-18-19-15(22)14(21)9-4-2-1-3-5-9/h1-8,14,20-21H,(H,19,22)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQMAEJWSXOWLD-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC2=C(C(=CC(=C2)Br)I)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C/C2=C(C(=CC(=C2)Br)I)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrIN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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